6-Oxoheptanoate

描述

Significance in Contemporary Chemical and Biological Sciences

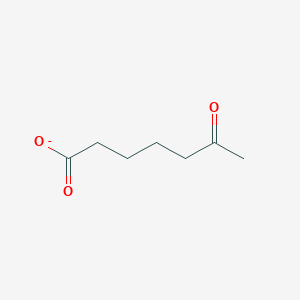

The significance of 6-Oxoheptanoate in current scientific research stems from its utility as a chemical building block and its structural relevance to biologically active molecules. Its chemical structure, C₇H₁₂O₃, with a molecular weight of 144.17 g/mol , positions it as a molecule of interest in synthetic chemistry and biochemical investigations.

Biochemical Applications: this compound serves as a versatile tool in biochemical research. It functions as a ketone linker, facilitating the conjugation of hydrazide derivatives to proteins. This capability is instrumental in the development of targeted therapies and diagnostic agents by enabling precise attachment of molecules to biomolecules. sigmaaldrich.comsigmaaldrich.com Furthermore, its structural similarity to naturally occurring keto acids suggests its potential role as an intermediate in metabolic pathways related to energy production and fatty acid metabolism. ontosight.ai

Chemical Synthesis: In synthetic chemistry, this compound is employed as a precursor for constructing more complex molecules. Research has demonstrated its use in the synthesis of specific compounds such as N-(2-propynyl)-6-oxoheptanamide and adenosine (B11128) triphosphate derivatives. sigmaaldrich.comsigmaaldrich.com

Synthesis Routes: The preparation of this compound is achieved through various chemical methods. One established route involves the reductive ozonolysis of cyclic alkenes, followed by an oxidation step. sigmaaldrich.com

Overview of Research Trajectories for Keto Acids in Biological Systems

The study of keto acids, including this compound, is an active area within biological research, driven by their fundamental roles in metabolism and their potential as therapeutic targets or synthetic precursors.

General Role of Keto Acids: Keto acids are central intermediates in numerous biological processes, notably in amino acid biosynthesis, energy metabolism, and fatty acid pathways. ontosight.aiscience.govtaylorandfrancis.comresearchgate.net Their ability to participate in transamination reactions, for instance, is critical for the interconversion of amino acids and keto acids, forming the backbone of protein synthesis and nitrogen metabolism. researcher.life

Biotechnological Production and Metabolic Engineering: A significant research trajectory involves the biotechnological production of keto acids from renewable resources, leveraging metabolic engineering and synthetic biology. Microorganisms are engineered to enhance metabolic pathways, aiming for higher yields of valuable chemicals and biofuels derived from keto acid intermediates. science.govtaylorandfrancis.comresearchgate.net

Enzymatic Transformations: Enzymatic studies are crucial for understanding and manipulating keto acid metabolism. Enzymes such as transaminases play a key role in catalyzing the transfer of amino groups to keto acids. researcher.life Research also explores enzymes like ω-amino group-oxidizing enzymes (ω-AOX), which can convert ω-amino acids into their corresponding keto acids, illustrating the enzymatic routes available for keto acid synthesis and modification. nih.govtandfonline.comtandfonline.com

Metabolomics and Biomarker Research: In the field of metabolomics, keto acids are routinely analyzed to understand cellular metabolic states and identify potential biomarkers for various physiological conditions and diseases. researcher.lifeontosight.ai The detection and quantification of specific keto acids can provide insights into metabolic dysregulation.

Analytical Detection Methods: The precise detection and quantification of keto acids in biological samples rely on advanced analytical techniques. Mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS) are widely employed due to their high sensitivity and specificity, enabling researchers to trace keto acid levels and metabolic fluxes. ontosight.ailipidmaps.orggoogle.com

Data Tables

Table 1: Key Biochemical Applications of this compound

| Application Area | Specific Use | Research Significance | Source(s) |

| Protein Chemistry | Ketone linker for conjugation of hydrazide derivatives to proteins | Development of targeted therapies and diagnostic tools | sigmaaldrich.comsigmaaldrich.com |

| Metabolic Research | Intermediate in pathways related to energy production and fatty acid metabolism | Understanding fundamental biochemical processes | ontosight.ai |

| Organic Synthesis | Precursor for synthesizing specific molecules (e.g., N-(2-propynyl)-6-oxoheptanamide, ATP derivatives) | Creation of novel compounds with potential biological or chemical activity | sigmaaldrich.comsigmaaldrich.com |

Table 2: Common Synthesis Approaches for Keto Acids (Illustrative)

| Compound Type | Synthesis Method | Principle | Example Application/Context | Source(s) |

| This compound | Reductive ozonolysis of cyclic alkenes followed by oxidation | Cleavage of a double bond in a cyclic alkene to form aldehyde/ketone, then oxidation to carboxylic acid | Preparation of this compound for biochemical and synthetic studies | sigmaaldrich.com |

| α-Keto Acids | Biotechnological production from renewable carbohydrates | Metabolic engineering of microorganisms to convert sugars into desired keto acids | Sustainable production of chemicals, fuels, and pharmaceutical precursors | science.govtaylorandfrancis.comresearchgate.net |

Structure

2D Structure

3D Structure

属性

分子式 |

C7H11O3- |

|---|---|

分子量 |

143.16 g/mol |

IUPAC 名称 |

6-oxoheptanoate |

InChI |

InChI=1S/C7H12O3/c1-6(8)4-2-3-5-7(9)10/h2-5H2,1H3,(H,9,10)/p-1 |

InChI 键 |

IZOQMUVIDMLRDC-UHFFFAOYSA-M |

规范 SMILES |

CC(=O)CCCCC(=O)[O-] |

产品来源 |

United States |

Occurrence and Natural Abundance of 6 Oxoheptanoate and Its Derivatives

Detection in Plant Species

The presence of Methyl 6-Oxoheptanoate has been confirmed in various plant species through phytochemical analyses, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS) techniques. These findings contribute to the understanding of the diverse chemical constituents present in medicinal and aromatic plants.

Studies involving Artemisia annua have also detected Methyl this compound. GC-MS analysis of the plant's methanolic extract identified this compound among a total of forty-nine bioactive phytochemicals rjpbcs.comuobabylon.edu.iqresearchgate.net. The compound was reported with a retention time of 5.244 minutes and a molecular weight of 158.19 g/mol bioticapublications.com.

Phytochemical screening of the Dutch Iris, Iris hollandica, using GC-MS techniques has led to the identification of Methyl this compound. The analysis of the methanolic extract of Iris hollandica leaves revealed twenty phytochemical compounds, including Methyl this compound, which was noted at a retention time of 5.290 minutes and a molecular weight of approximately 158.094295 g/mol uobabylon.edu.iqresearchgate.netresearchgate.net.

The castor plant, Ricinus communis, has been found to contain Methyl this compound in its extracts. GC-MS analysis of the methanolic extract of Ricinus communis leaves identified this compound as one of sixteen bioactive constituents researchgate.netresearchgate.net. It was reported with a retention time of 8 minutes and a molecular weight of approximately 158.094295 g/mol researchgate.netniscpr.res.in.

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the leaves of Capparis spinosa L. (caper) has confirmed the presence of Methyl this compound uobabylon.edu.iqresearchgate.net. The compound was detected in the leaf extract, with a reported retention time of 3.556 minutes researchgate.net.

Endogenous Formation in Microbial and Other Biological Systems

Carveol (B46549) and Dihydrocarveol (B1210190) Degradation in Rhodococcus erythropolisuniprot.org

Rhodococcus erythropolis DCL14 is capable of utilizing both carveol and dihydrocarveol as sole sources of carbon and energy nih.govwur.nlmicrobiologyresearch.org. During the metabolic breakdown of these monoterpenes, 3-Isopropenyl-6-Oxoheptanoate (B1230680) emerges as a key intermediate nih.govwur.nlmicrobiologyresearch.org. Specifically, the degradation pathway involves the oxidation of precursors like 6-hydroxy-3-isopropenylheptanoate (B1227537) to 3-Isopropenyl-6-Oxoheptanoate nih.govwur.nlmicrobiologyresearch.org. This metabolic step is significant as it connects the degradation routes of (dihydro)carveol to the broader limonene (B3431351) degradation pathway within this microorganism wur.nlmicrobiologyresearch.org. The specific enantiomer of 3-Isopropenyl-6-Oxoheptanoate formed depends on the stereochemistry of the initial carveol or dihydrocarveol substrate nih.govwur.nlmicrobiologyresearch.org.

Limonene Degradation Pathways in Rhodococcus erythropolisuniprot.orgportlandpress.com

Rhodococcus erythropolis DCL14 possesses a unique metabolic pathway for the degradation of limonene asm.orgnih.govscience.govasm.orgnih.gov. A central role in this process is played by 3-Isopropenyl-6-Oxoheptanoate , which acts as an intermediate in the metabolism of both (4R)- and (4S)-limonene enantiomers asm.orgnih.govscience.govasm.orgnih.gov. The pathway commences with the epoxidation of limonene, leading to intermediates such as limonene-1,2-diol and 1-hydroxy-2-oxolimonene asm.orgnih.govasm.orgnih.gov. Subsequently, a lactone intermediate, 7-hydroxy-4-isopropenyl-7-methyl-2-oxo-oxepanone, undergoes spontaneous rearrangement to form 3-Isopropenyl-6-Oxoheptanoate asm.orgnih.govasm.orgnih.gov. This compound is then further processed, typically after conversion to its coenzyme A (CoA) ester, entering the β-oxidation pathway for complete catabolism wur.nlnih.gov.

Formation of 3-Isopropenyl-6-Oxoheptanoate in Terpene Metabolismuniprot.orgportlandpress.com

The formation of 3-Isopropenyl-6-Oxoheptanoate is a recurring event in the terpene metabolism of Rhodococcus erythropolis DCL14, facilitated by specific enzymatic activities nih.govuniprot.orgwur.nlmicrobiologyresearch.orgportlandpress.comasm.orgasm.orgqmul.ac.ukacs.orgcapes.gov.br. A key enzyme identified is the Monocyclic Monoterpene Ketone Monooxygenase (MMKMO), a Baeyer-Villiger monooxygenase (BVMO) uniprot.orgportlandpress.comqmul.ac.ukacs.orgcapes.gov.br. This enzyme catalyzes the NADPH- and oxygen-dependent oxidation of various monocyclic monoterpene ketones, including 1-hydroxy-2-oxolimonene, dihydrocarvone (B1202640), and menthone uniprot.orgportlandpress.comqmul.ac.ukacs.orgcapes.gov.br. For instance, MMKMO converts 1-hydroxy-2-oxolimonene into a lactone that spontaneously rearranges to yield 3-Isopropenyl-6-Oxoheptanoate uniprot.orgqmul.ac.ukacs.org. Similarly, the degradation of dihydrocarvone and its isomers by MMKMO also leads to the formation of intermediates that can result in 3-Isopropenyl-6-Oxoheptanoate or related compounds, demonstrating the enzyme's broad substrate specificity and its central role in processing diverse terpene derivatives wur.nlmicrobiologyresearch.orgportlandpress.comacs.orgcapes.gov.br.

Enzymatic Transformations and Biocatalytic Applications of 6 Oxoheptanoate

Oxidoreductase-Mediated Transformations

Oxidoreductases are a class of enzymes that catalyze the transfer of electrons from one molecule (the reductant, also known as the electron donor) to another (the oxidant, also known as the electron acceptor). These enzymes play a crucial role in the metabolism of 6-oxohexanoate (B1234620).

6-Hydroxyhexanoate (B1236181) Dehydrogenase (EC 1.1.1.258)

6-Hydroxyhexanoate dehydrogenase is an enzyme that belongs to the family of oxidoreductases. wikipedia.org Its systematic name is 6-hydroxyhexanoate:NAD+ oxidoreductase. wikipedia.orgqmul.ac.uk This enzyme is involved in the degradation of caprolactam and cyclohexanol (B46403). wikipedia.orgexpasy.org

6-Hydroxyhexanoate dehydrogenase catalyzes the reversible chemical reaction where 6-hydroxyhexanoate and NAD+ are converted into 6-oxohexanoate, NADH, and H+. wikipedia.orgqmul.ac.uk In this reaction, the enzyme facilitates the oxidation of the hydroxyl group of 6-hydroxyhexanoate. This enzymatic activity is a key step in the metabolic pathway for cyclohexanol in organisms such as Acinetobacter NCIB 9871. qmul.ac.ukexpasy.org

| Reactants | Enzyme | Products |

| 6-Hydroxyhexanoate, NAD+ | 6-Hydroxyhexanoate Dehydrogenase (EC 1.1.1.258) | 6-Oxohexanoate, NADH, H+ |

L-2-aminoadipate Reductase (LYS2, EC 1.2.1.95)

L-2-aminoadipate reductase, also known as LYS2 or alpha-aminoadipate reductase, is an enzyme essential for the biosynthesis of L-lysine in organisms like the yeast Saccharomyces cerevisiae. expasy.orggenome.jpqmul.ac.uk The systematic name for this enzyme is (S)-2-amino-6-oxohexanoate:NADP+ oxidoreductase (ATP-forming). qmul.ac.uk

This enzyme facilitates the reduction of L-2-aminoadipate to form (S)-2-amino-6-oxohexanoate. expasy.orggenome.jpqmul.ac.uk The process is complex, involving the activation of the substrate by ATP hydrolysis to form an L-2-aminoadipate adenylate, which is then attached to a peptidyl-carrier protein (PCP) domain of the enzyme. genome.jpqmul.ac.uk The subsequent binding of NADPH leads to the reductive cleavage of this intermediate, releasing (S)-2-amino-6-oxohexanoate. genome.jpqmul.ac.uk

| Reactants | Enzyme | Products |

| L-2-aminoadipate, NADPH, H+, ATP | L-2-aminoadipate Reductase (LYS2, EC 1.2.1.95) | (S)-2-amino-6-oxohexanoate, NADP+, AMP, diphosphate |

Aldo-Keto Reductases (e.g., KmAKR) in Asymmetric Synthesis

Aldo-keto reductases (AKRs) are a superfamily of enzymes that catalyze the reduction of a wide range of carbonyl compounds. These enzymes are utilized in biocatalysis for the asymmetric synthesis of chiral alcohols, which are valuable building blocks for pharmaceuticals and other fine chemicals. researchgate.netnih.gov

The enantioselective reduction of ketones and keto-esters is a critical process for producing optically pure chiral compounds. nih.govwikipedia.org Aldo-keto reductases are employed to catalyze the asymmetric reduction of prochiral keto-esters to their corresponding chiral hydroxy esters or diols with high enantioselectivity. nih.govnih.gov This biocatalytic approach is favored for its high efficiency and stereospecificity under mild reaction conditions. Chiral 1,3-diols, for instance, are highly valuable molecules used in the pharmaceutical, cosmetic, and agricultural industries. acs.org The process involves the transfer of a hydride from a cofactor, typically NADPH, to the carbonyl carbon of the keto-ester, resulting in a chiral alcohol.

| Reactants | Enzyme Family | Products |

| Prochiral Keto-Ester, NADPH/NADH | Aldo-Keto Reductases (AKRs) | Chiral Hydroxy Ester or Diol, NADP+/NAD+ |

Transaminase-Mediated Reactions

Transaminases, a class of enzymes that catalyze the transfer of an amino group from a donor molecule to an acceptor molecule, play a significant role in the biocatalytic transformation of 6-oxoheptanoate and its derivatives. These enzymatic reactions are pivotal in the synthesis of valuable chemicals, including precursors for polymers like nylon.

Conversion of 6-Oxoheptanoic Acid to 6-Aminohexanoic Acid

The conversion of 6-oxohexanoic acid to 6-aminohexanoic acid (6-AHA), a key monomer for the production of Nylon 6, can be efficiently achieved through transaminase-mediated biocatalysis. The transaminase CV2025, originating from Chromobacterium violaceum, has been identified as a suitable enzyme for this conversion. This enzyme is known for its activity on long-chain aldehydes and amines that possess carboxylic acid groups. nih.gov

In a broader context, this enzymatic step is part of a larger biocatalytic cascade designed for the sustainable production of 6-AHA from cyclohexane (B81311). nih.govnih.gov An engineered metabolic pathway in microbial hosts can first convert cyclohexane to intermediates like 6-hydroxyhexanoic acid, which is then oxidized to 6-oxohexanoic acid. The final and crucial step is the amination of 6-oxohexanoic acid to 6-AHA, catalyzed by a transaminase such as CV2025. nih.gov This biocatalytic route offers a greener alternative to traditional chemical synthesis methods. nih.gov

The following table summarizes the key enzyme involved in the conversion of 6-oxohexanoic acid to 6-aminohexanoic acid.

| Enzyme Name | Source Organism | Substrate | Product | Application |

| CV2025 | Chromobacterium violaceum | 6-Oxohexanoic acid | 6-Aminohexanoic acid | Key step in the biocatalytic production of Nylon 6 precursor from cyclohexane. nih.gov |

Application of 4-Aminobutyrate Aminotransferase in Nylon Precursor Biosynthesis

4-Aminobutyrate aminotransferase (GABA-T), an enzyme involved in the metabolism of 4-aminobutyrate (GABA), has been effectively utilized in the biosynthesis of nylon precursors. fao.orgresearchgate.net This enzyme facilitates the reversible transamination between a primary amine and an alpha-keto acid. uniprot.org Specifically, it has been employed to mediate the conversion of 6-oxohexanoic acid to 6-aminocaproic acid (another term for 6-aminohexanoic acid), a direct precursor to nylon-6. fao.orgresearchgate.net

An in vitro enzymatic system has been developed for the interconversion of 6-aminocaproic acid and adipic acid, with 6-oxohexanoic acid as a key intermediate. fao.orgresearchgate.net In this system, 4-aminobutyrate aminotransferase, with the aid of pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor, catalyzes the amination of 6-oxohexanoic acid. fao.orgresearchgate.net The reaction conditions, including the choice of amine donor, pH, and enzyme concentration, have been investigated to optimize the yield. fao.orgresearchgate.net Under optimal conditions, a 78% yield for the conversion of 6-oxohexanoic acid to 6-aminocaproic acid has been achieved. fao.orgresearchgate.net Structural analysis of the enzyme's active site has suggested that glutamate (B1630785) is an optimal amine donor, providing insights for potential enzyme engineering to utilize more readily available donors for industrial applications. fao.orgresearchgate.net

Below is a table detailing the research findings on the application of 4-aminobutyrate aminotransferase in the synthesis of 6-aminocaproic acid.

| Enzyme | Reaction | Amine Donor | Key Cofactor | Optimal Yield | Significance |

| 4-Aminobutyrate Aminotransferase (GABA-T) | 6-Oxohexanoic acid → 6-Aminocaproic acid | Glutamate (optimal) | Pyridoxal 5'-phosphate (PLP) | 78% | Biosynthesis of Nylon-6 precursor. fao.orgresearchgate.net |

PLP-Dependent Enzyme Catalysis

Pyridoxal 5'-phosphate (PLP) is a versatile coenzyme involved in a wide array of enzymatic reactions, particularly those involving amino acids. In the context of this compound, PLP-dependent enzymes play a crucial role in its synthesis and derivatization.

CndF Enzyme in (S)-2-Amino-6-Oxoheptanoate Synthesis

The enzyme CndF, a PLP-dependent amino acid γ-substitution enzyme, is instrumental in the synthesis of (S)-2-amino-6-oxoheptanoate. acs.orgnih.gov This compound exists in equilibrium with its cyclic Schiff base form. acs.orgnih.gov CndF is a key enzyme in a two-step biosynthetic pathway that leads to the formation of (2S,6S)-6-methyl pipecolate, a nonproteinogenic amino acid found in natural products. acs.orgnih.gov The discovery of CndF has broadened the known catalytic capabilities of PLP-dependent enzymes. acs.orgnih.gov

The biochemical characterization of CndF has provided a detailed understanding of its catalytic mechanism. The reaction begins with a γ-elimination of a substrate, O-acetyl-L-homoserine. This elimination step generates a highly reactive vinylglycine ketimine intermediate. acs.orgnih.gov

Subsequently, this intermediate is subjected to a nucleophilic attack by acetoacetate. This attack results in the formation of a new Cγ–Cδ bond, completing the γ-substitution reaction and yielding (S)-2-amino-6-oxoheptanoate. acs.orgnih.gov This mechanism highlights the sophisticated chemistry mediated by CndF, involving both elimination and carbon-carbon bond formation.

A notable feature of the CndF enzyme is its substrate promiscuity. It is capable of accepting a variety of β-keto carboxylates and esters as nucleophiles in its catalytic cycle. acs.orgnih.gov This flexibility has been harnessed in biocatalytic applications. For instance, by expressing both CndF and a stereoselective imine reductase (CndE) in an Aspergillus strain, and feeding various alkyl-β-keto esters, the biosynthesis of a range of 6-substituted L-pipecolates has been achieved. acs.orgnih.gov This demonstrates the potential of CndF in generating diverse and valuable nonproteinogenic amino acids.

The table below summarizes the characteristics and applications of the CndF enzyme.

| Enzyme | Class | Cofactor | Native Substrate for γ-Elimination | Nucleophile | Product | Key Mechanistic Steps | Substrate Promiscuity |

| CndF | PLP-dependent amino acid γ-substitution enzyme | Pyridoxal 5'-phosphate (PLP) | O-acetyl-L-homoserine | Acetoacetate | (S)-2-Amino-6-oxoheptanoate | 1. γ-Elimination to form vinylglycine ketimine. 2. Nucleophilic attack by a β-keto acid/ester. | Accepts various β-keto carboxylates and esters as nucleophiles. acs.orgnih.gov |

Sustainable Bioproduction Methodologies

The imperative for greener and more sustainable chemical manufacturing has driven research into biocatalytic processes. These methods, utilizing enzymes as catalysts, offer high selectivity, operate under mild conditions, and reduce the reliance on hazardous reagents and metal catalysts. In the context of this compound, sustainable bioproduction methodologies are centered on its enzymatic transformation into valuable chiral amines, particularly through the action of amine dehydrogenases.

Enzymatic Production with Amine Dehydrogenases (AmDH)

Amine dehydrogenases (AmDHs) are a class of enzymes that catalyze the asymmetric reductive amination of a carbonyl group to an amine. wikipedia.org This process involves the conversion of a ketone or aldehyde to a chiral amine, utilizing ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride donor. nih.gov The direct use of ammonia and the generation of water as the sole byproduct make this a highly atom-efficient and environmentally benign method for amine synthesis. rsc.org

While native AmDHs exist, significant advancements have been made in engineering these enzymes to broaden their substrate scope and enhance their catalytic efficiency. iiserpune.ac.in Many highly effective AmDHs are engineered variants of amino acid dehydrogenases (AADHs), which naturally catalyze the reversible reductive amination of α-keto acids to α-amino acids. nih.govfrontiersin.org Through targeted mutagenesis of the active site, the substrate specificity of AADHs has been altered to accept a wider range of ketones and keto acids that are not their natural substrates. nih.gov

A prime example of this approach is the sustainable bioproduction of ω-amino acids from ω-oxoacids. Specifically, the enzymatic reductive amination of 6-oxohexanoic acid, a close structural analog of this compound, has been successfully demonstrated using an engineered ε-deaminating L-lysine dehydrogenase (LysEDH). nih.gov The wild-type LysEDH naturally contains the functionalities to bind a carboxyl group at a distance from the carbonyl group, making it a suitable scaffold for engineering activity towards ω-oxoacids.

Detailed Research Findings:

Research has shown that an engineered LysEDH can effectively catalyze the reductive amination of 6-oxohexanoic acid to 6-aminohexanoic acid. nih.gov In a typical biotransformation, the reaction is conducted in an ammonium (B1175870) formate (B1220265) buffer which serves as both the ammonia source and, in conjunction with a secondary enzyme, the source of reducing equivalents for cofactor regeneration. nih.gov

A highly efficient and sustainable approach involves a dual-enzyme system where the AmDH is paired with a formate dehydrogenase (FDH). nih.gov The FDH oxidizes formate to carbon dioxide, simultaneously reducing NAD⁺ to NADH, which is then utilized by the AmDH for the reductive amination of the keto acid. nih.gov This cofactor recycling system is crucial for the economic viability and sustainability of the process, as it allows for the use of only catalytic amounts of the expensive nicotinamide cofactor. google.com

Initial studies with an engineered LysEDH demonstrated the feasibility of this conversion. For the reductive amination of 6-oxohexanoic acid, a 44% analytical yield was achieved at a substrate concentration of 10 mM. nih.gov Further protein engineering efforts on this LysEDH variant, designated LE-AmDH-v1, resulted in a highly versatile and stereoselective biocatalyst. This variant not only accepted 6-oxohexanoic acid but also a range of other aliphatic ketones. nih.gov

The reaction conditions are typically mild, operating at or near room temperature and at a slightly alkaline pH to favor the reductive amination reaction. nih.govnih.gov The stereoselectivity of engineered AmDHs is often excellent, producing the desired amine product with high enantiomeric excess. rsc.org For instance, the LE-AmDH-v1 variant produces S-configured ω-amino acids. nih.gov

The table below summarizes the key findings for the biocatalytic reductive amination of a 6-oxoacid substrate using an engineered amine dehydrogenase.

| Substrate | Enzyme | Cofactor Recycling System | Substrate Conc. (mM) | Conversion (%) | Product |

| 6-Oxohexanoic Acid | Engineered LysEDH | Formate/Formate Dehydrogenase (Cb-FDH) | 10 | 44 | 6-Aminohexanoic Acid |

Interactive Data Table: Biocatalytic Reductive Amination of 6-Oxoacid (This is a simplified representation of an interactive table. In a web format, this could include sorting and filtering options.)

| Substrate | Enzyme | Cofactor Recycling System | Substrate Concentration (mM) | Conversion (%) | Product |

|---|---|---|---|---|---|

| 6-Oxohexanoic Acid | Engineered LysEDH | Formate/Formate Dehydrogenase (Cb-FDH) | 10 | 44 | 6-Aminohexanoic Acid |

This sustainable methodology showcases the potential of amine dehydrogenases in converting keto acids like this compound into valuable amino compounds, which are important building blocks in the pharmaceutical and chemical industries. rsc.org

Chemical Synthesis and Derivatization Strategies for 6 Oxoheptanoate

Direct Synthetic Routes to 6-Oxoheptanoate and its Esters

A variety of synthetic pathways have been developed to produce this compound and its corresponding esters. These routes often serve as crucial steps in the synthesis of more complex molecules, such as prostanoids. researchgate.netmdpi.com

One established method for synthesizing methyl 7-oxoheptanoate involves the ring cleavage of a derivative of cycloheptanone (B156872). mdpi.com A notable approach begins with the conversion of cycloheptanone to its enol acetate (B1210297), 1-acetoxy-1-cycloheptene. mdpi.com This intermediate is then used to produce α-nitrocycloheptanone. mdpi.com

The critical step is the nucleophilic cleavage of the C-C bond between the carbonyl group and the nitro-substituted carbon in α-nitrocycloheptanone. mdpi.com This retro-Claisen condensation is achieved using methyl alcohol in the presence of potassium fluoride (B91410) dihydrate (KF·2H₂O) under mild conditions, yielding methyl 7-nitroheptanoate in high yield. mdpi.com The final step is a Nef reaction, which converts the primary nitro group of methyl 7-nitroheptanoate into the desired aldehyde, yielding methyl 7-oxoheptanoate. mdpi.com

Table 1: Key Reagents for Synthesis of Methyl 7-Oxoheptanoate from Cycloheptanone

| Step | Starting Material | Key Reagents | Product |

| 1 | Cycloheptanone | Acetic Anhydride (B1165640), p-Toluenesulfonic Acid | 1-Acetoxy-1-cycloheptene |

| 2 | 1-Acetoxy-1-cycloheptene | Nitronium tetrafluoroborate | α-Nitrocycloheptanone |

| 3 | α-Nitrocycloheptanone | Methyl Alcohol, KF·2H₂O | Methyl 7-nitroheptanoate |

| 4 | Methyl 7-nitroheptanoate | Sodium Methoxide, Sulfuric Acid | Methyl 7-oxoheptanoate |

Several alternative synthetic routes to methyl 7-oxoheptanoate have been reported, although some are associated with drawbacks such as low yields, multiple steps, or long reaction times. researchgate.netmdpi.com These methods start from a range of commercially available precursors:

From 1-Methoxycycloheptene : This route offers another pathway starting from a cycloheptane (B1346806) derivative. researchgate.netmdpi.com

From Suberic Acid : Suberic acid can be converted into the target molecule. researchgate.netmdpi.com One method involves a Friedel-Crafts reaction between furan (B31954) and 2,9-oxonanedione, which is derived from suberic acid. rsc.org

From Methyl 7-Iodoheptanoate : This halogenated ester serves as a precursor for the synthesis. researchgate.netmdpi.com

From 6-Bromohexanoic Acid : Similar to the iodo-ester, this bromo-acid can be used to generate the desired oxoheptanoate. researchgate.netmdpi.com

From ε-Caprolactone : The lactone provides a different cyclic starting point for the synthesis of the linear oxo-ester. researchgate.netmdpi.com

Detailed information regarding the specific synthesis of Methyl (E)-2-Benzylidene-7-Cyclohexyl-6-Oxoheptanoate through the allylation of cyclopropanols could not be retrieved from the available search results. General methods for synthesizing benzylidene derivatives often involve condensation reactions between an aldehyde and a carbonyl compound with an active methylene (B1212753) group, such as the Claisen-Schmidt condensation. scirp.org

The synthesis of 6-(2,5-dimethoxyphenyl)-6-oxohexanoic acid can be achieved via a Friedel-Crafts acylation reaction. This classic method involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst. researchgate.net

In this specific synthesis, 1,4-dimethoxybenzene (B90301) is the aromatic substrate, and a derivative of adipic acid, such as adipoyl chloride or adipic anhydride, serves as the acylating agent. A strong Lewis acid, typically aluminum chloride (AlCl₃), is used as the catalyst. researchgate.netnih.gov The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acylating agent, activated by the Lewis acid, attacks the electron-rich dimethoxybenzene ring to form the aromatic ketone. nih.govnih.gov The reaction is regioselective, with the acyl group adding to the position ortho to one of the methoxy (B1213986) groups.

Table 2: Typical Components for Friedel-Crafts Acylation

| Component Role | Example Compound |

| Aromatic Substrate | 1,4-Dimethoxybenzene |

| Acylating Agent | Adipoyl Chloride |

| Catalyst | Aluminum Chloride (AlCl₃) |

| Solvent | Nitrobenzene or Dichloromethane (B109758) |

Synthesis of Related Oxo-Carboxylic Acids and Derivatives

The synthesis of structurally related oxo-carboxylic acids, such as 6-oxohexanoate (B1234620), often employs similar chemical principles.

Another synthetic route involves the chemical synthesis of derivatives like ethyl 6-chloro-6-oxohexanoate from monoethyl adipate (B1204190) and bis(trichloromethyl) carbonate, using an organic amine as a catalyst.

Synthesis of 6-Oxohexanoate

Oxidation of 6-Hydroxyhexanoic Acid

The oxidation of 6-hydroxyhexanoic acid presents a direct route to 6-oxohexanoic acid. This transformation involves the selective oxidation of a primary alcohol to an aldehyde. While specific studies focusing solely on the oxidation of 6-hydroxyhexanoic acid to this compound are not extensively detailed in the provided results, the general principles of alcohol oxidation are well-established in organic chemistry.

This conversion can be achieved using a variety of oxidizing agents. The choice of reagent is crucial to prevent over-oxidation to the corresponding carboxylic acid, which in this case would be adipic acid. Mild oxidizing agents are typically preferred for this purpose.

A related microbial oxidation process has been demonstrated for the conversion of 1,6-hexanediol (B165255) to adipic acid, where 6-hydroxyhexanoic acid is an intermediate. nih.gov In this biotransformation, the initial oxidation of the primary alcohol in 1,6-hexanediol yields 6-hydroxyhexanoic acid, which is then further oxidized to adipic acid. nih.gov This suggests that enzymatic systems are capable of performing this oxidation, although controlling the reaction to isolate the aldehyde intermediate can be challenging.

For chemical synthesis, reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly employed for the oxidation of primary alcohols to aldehydes with high selectivity. The reaction conditions, including solvent and temperature, would need to be carefully optimized to maximize the yield of 6-oxohexanoate and minimize the formation of byproducts.

Ozonolytic Cleavage of Cycloalkenes

Ozonolysis is a powerful synthetic method for the cleavage of carbon-carbon double bonds, and it can be effectively employed to synthesize terminally differentiated products like 6-oxohexanoate from cycloalkenes. orgsyn.orgsemanticscholar.org This reaction proceeds in two main steps: the reaction of the alkene with ozone, followed by a workup step that determines the final products. youtube.comyoutube.com

The process begins with the ozonolysis of a cycloalkene, such as cyclohexene (B86901), in a solvent like dichloromethane, often in the presence of methanol (B129727), at low temperatures (typically -78°C). orgsyn.org This initial step forms an unstable primary ozonide, which then rearranges to a more stable ozonide. youtube.com

The subsequent workup of the ozonide intermediate is critical. To obtain the aldehyde functionality of 6-oxohexanoate, a reductive workup is necessary. Common reducing agents for this purpose include dimethyl sulfide (B99878) (DMS) or zinc and water. youtube.comyoutube.com The use of an oxidizing agent in the workup step, such as hydrogen peroxide, would lead to the formation of the corresponding carboxylic acid. youtube.com

A specific procedure for the synthesis of methyl 6-oxohexanoate from cyclohexene involves ozonolysis in a mixture of dichloromethane and methanol, followed by treatment with p-toluenesulfonic acid and subsequent neutralization. orgsyn.org This method illustrates the utility of ozonolytic cleavage for preparing acyclic compounds with desired functional groups at each end from cyclic precursors. orgsyn.org

| Starting Material | Key Reagents | Product | Yield |

| Cyclohexene | 1. O₃, CH₂Cl₂, MeOH | Methyl 6-oxohexanoate | 65-72% orgsyn.org |

| 2. p-toluenesulfonic acid |

From Acid Chloride of Half-ester of Adipic Acid

The synthesis of 6-oxohexanoate can be achieved starting from the acid chloride of a half-ester of adipic acid. orgsyn.org This method provides a versatile route to the target molecule by leveraging the differential reactivity of the two carboxylic acid-derived functional groups in the adipic acid backbone.

The starting material, a monoester of adipic acid (adipic acid half-ester), has one carboxylic acid group and one ester group. The carboxylic acid can be selectively converted to an acid chloride using a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This transformation is a standard procedure in organic synthesis.

Once the acid chloride is formed, it can be subjected to a reduction to yield the corresponding aldehyde. A variety of reducing agents can be employed for this purpose, with the choice of reagent being critical to prevent over-reduction to the primary alcohol. A common method for this selective reduction is the Rosenmund reduction, which utilizes hydrogen gas with a poisoned palladium catalyst (e.g., Pd on BaSO₄ with quinoline). Other specialized reducing agents, such as lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H), are also effective in converting acid chlorides to aldehydes.

This synthetic strategy allows for a controlled and stepwise functionalization of the adipic acid framework to generate 6-oxohexanoate.

Methanolysis and Oxidation of ε-Caprolactone

Another synthetic pathway to 6-oxohexanoate involves the ring-opening of ε-caprolactone followed by oxidation. orgsyn.org This approach utilizes a readily available cyclic ester as the starting material.

The first step is the methanolysis of ε-caprolactone. This reaction involves the nucleophilic attack of methanol on the carbonyl carbon of the lactone, leading to the cleavage of the ester bond and the formation of methyl 6-hydroxyhexanoate (B1236181). This reaction is typically catalyzed by an acid or a base.

The subsequent step is the oxidation of the primary alcohol group in methyl 6-hydroxyhexanoate to an aldehyde. As with the oxidation of 6-hydroxyhexanoic acid, the choice of oxidizing agent is crucial to avoid over-oxidation to the carboxylic acid. Mild oxidizing agents are preferred.

This two-step sequence provides a straightforward method for converting a cyclic ester into an acyclic keto-ester, demonstrating the utility of ring-opening reactions in organic synthesis.

Enzymatic Synthesis of 6-Oxohexanoate

Enzymatic methods offer a green and highly selective alternative for the synthesis of various chemical compounds. While a direct enzymatic synthesis of 6-oxohexanoate is not extensively detailed in the provided search results, related enzymatic reactions suggest its feasibility.

For instance, enzymes have been utilized in the synthesis of 6-O-glucosyl-poly(3-hydroxyalkanoate), demonstrating the capability of enzymes to act on molecules with a hexanoate (B1226103) backbone. nih.gov Furthermore, the microbial oxidation of 1,6-hexanediol to adipic acid proceeds through a 6-hydroxyhexanoic acid intermediate, indicating the presence of enzymes that can oxidize the terminal alcohol group. nih.gov

A potential enzymatic route to 6-oxohexanoate could involve the use of an alcohol dehydrogenase. These enzymes catalyze the reversible oxidation of alcohols to aldehydes or ketones. By selecting an appropriate alcohol dehydrogenase and optimizing the reaction conditions, such as pH, temperature, and the presence of cofactors (e.g., NAD⁺/NADH), it may be possible to achieve the selective oxidation of 6-hydroxyhexanoate to 6-oxohexanoate. This biocatalytic approach could offer advantages in terms of reduced environmental impact and high product specificity.

Patented Synthesis of Ethyl 6-Chloro-6-Oxohexanoate from Monoethyl Adipate

A patented chemical synthesis method for ethyl 6-chloro-6-oxohexanoate involves the reaction of monoethyl adipate with bis(trichloromethyl) carbonate. google.com This process is presented as an advancement over previous methods that utilized thionyl chloride, which produced significant amounts of sulfurous gas as a byproduct. google.com

In this patented method, monoethyl adipate is reacted with bis(trichloromethyl) carbonate in the presence of an organic amine catalyst and an organic solvent. google.com The reaction is carried out at a temperature ranging from 40 to 100°C for a duration of 1 to 10 hours. google.com The molar ratio of monoethyl adipate to bis(trichloromethyl) carbonate to the organic amine catalyst is specified as 1 : 0.34-1.0 : 0.01-0.20. google.com

A variety of organic solvents can be used, including toluene (B28343) and ethyl acetate. google.com The catalyst mentioned is N,N-dimethylformamide. google.com After the reaction is complete, the product, ethyl 6-chloro-6-oxohexanoate, is obtained through post-processing steps that include evaporation of the solvent and reduced pressure distillation. google.com The patent claims a high reaction yield and lower production costs compared to the prior art. google.com

| Reactants | Catalyst | Solvent | Temperature | Time | Product |

| Monoethyl adipate, Bis(trichloromethyl) carbonate | Organic amine (e.g., N,N-dimethylformamide) | Organic solvent (e.g., toluene, ethyl acetate) | 40-100°C | 1-10 hours | Ethyl 6-chloro-6-oxohexanoate |

Synthetic Routes to (S)-5-(benzoyloxy)-6-oxohexanoic acid ethyl ester

(S)-5-(benzoyloxy)-6-oxohexanoic acid ethyl ester is a key intermediate in the synthesis of leukotrienes. acs.org A synthetic route to this compound has been developed starting from D-arabinose. acs.org This approach highlights the use of carbohydrates as chiral starting materials for the synthesis of complex organic molecules.

While the specific details of the synthetic steps from D-arabinose are not fully elaborated in the provided search results, the title of the research article indicates a multi-step synthesis. Such a synthesis would typically involve the protection of certain functional groups, modification of the carbon skeleton, and the introduction of the desired benzoyloxy and oxo functionalities with stereochemical control.

Another related synthesis involves the ozonolysis of 2-cyclohex-1-en-1-ylethyl benzoate (B1203000) to produce 8-(benzoyloxy)-6-oxooctanoic acid. thieme-connect.com This reaction demonstrates the utility of ozonolytic cleavage in creating acyclic keto-acids from cyclic precursors with a benzoyloxy group. thieme-connect.com While this is a different molecule, the synthetic strategy of using ozonolysis on a benzoylated cyclic alkene could potentially be adapted for the synthesis of (S)-5-(benzoyloxy)-6-oxohexanoic acid ethyl ester from a suitable chiral cyclic precursor.

Derivatization Reactions and Functionalization of this compound

The unique bifunctional nature of this compound, possessing both a ketone and a carboxylic acid (or its ester form), makes it a versatile building block in organic synthesis. Its two distinct reactive sites can be selectively addressed to create a wide array of more complex molecules and functional constructs. This section explores several key derivatization strategies that leverage the reactivity of the keto and carboxyl groups.

Reduction of the Keto Group in this compound Derivatives

The ketone functionality of this compound derivatives is readily susceptible to reduction, yielding the corresponding secondary alcohol, 6-hydroxyheptanoate. This transformation is a fundamental step in modifying the molecule's structure and properties, converting the planar keto group into a chiral hydroxyl center.

The choice of reducing agent is critical and is typically governed by the desire for selectivity, especially when other reducible functional groups are present in the molecule. For the straightforward reduction of the ketone, sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent due to its mild nature and high chemoselectivity for aldehydes and ketones over esters or carboxylic acids.

Reaction Conditions and Findings: The reduction is typically carried out in a protic solvent, such as methanol or ethanol, at room temperature. The borohydride species delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ketone, followed by protonation of the resulting alkoxide intermediate by the solvent to yield the alcohol. While the reduction of γ-oxoesters has been noted to be facile, the general principles apply broadly to other keto esters like this compound. researchgate.net Enzymatic reductions using alcohol dehydrogenases also present a "green" alternative for selectively reducing keto groups, often with high stereoselectivity. chemrxiv.org

Table 1: Common Reagents for the Reduction of the Keto Group in this compound

| Reagent | Product | Typical Conditions | Selectivity |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | 6-Hydroxyheptanoate | Methanol or Ethanol, 0°C to RT | High for ketones over esters/acids |

| Lithium Aluminum Hydride (LiAlH₄) | 1,6-Heptanediol | Anhydrous ether or THF, followed by aqueous workup | Reduces both ketone and ester/acid |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | 6-Hydroxyheptanoate | High pressure H₂, metal catalyst | Can also reduce alkenes if present |

Applications in Wittig Reaction and Suzuki-Coupling Reactions

Wittig Reaction: The Wittig reaction is a powerful method for converting ketones or aldehydes into alkenes. wikipedia.orglibretexts.org In this reaction, the keto group of a this compound ester can react with a phosphonium (B103445) ylide (a Wittig reagent) to form a carbon-carbon double bond at the C-6 position. scienceinfo.comnih.gov This reaction replaces the C=O bond with a C=C bond, yielding an unsaturated heptenoate derivative. The geometry of the resulting alkene (E or Z isomer) is influenced by the nature of the substituents on the ylide. scienceinfo.com This method is highly valuable for introducing specific alkene moieties into the molecular structure. masterorganicchemistry.com

Suzuki-Coupling Reactions: The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. libretexts.orgyonedalabs.com For this compound to participate directly as the electrophilic partner in a Suzuki coupling, it must first be functionalized with a suitable leaving group, such as a halogen (Br, I) or a triflate, typically on an sp²-hybridized carbon. While the saturated backbone of this compound is not directly suitable, derivatives of it can be designed for such reactions. For example, a cyclic or aromatic derivative synthesized from this compound could be halogenated and then used in a Suzuki reaction to introduce new aryl or vinyl substituents, demonstrating the compound's potential as a scaffold for building more complex molecular architectures. youtube.com

Protein Conjugation as a Linker for Hydrazide Derivatives

The ketone group of this compound serves as an excellent chemical handle for bioconjugation, particularly through the formation of a hydrazone linkage. This reaction is widely used to attach small molecules to proteins and other biomolecules in a controlled and selective manner. researchgate.net

The process involves reacting a hydrazide-functionalized molecule (often a protein or peptide) with the ketone group of this compound. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon, leading to the formation of a hydrazone, a stable covalent bond characterized by a C=N-N linkage. This reaction is highly efficient and can be performed under mild, aqueous conditions compatible with biological systems. researchgate.net The carboxylate end of the this compound linker can be pre-functionalized with another molecule of interest (e.g., a fluorescent dye, a drug, or a tag) before conjugation to the protein. This strategy leverages this compound as a heterobifunctional linker, bridging the protein and the desired molecular payload. nih.gov

Role as a Linker in Antibody-Drug Conjugates (ADCs)

In the advanced field of targeted cancer therapy, this compound and similar keto acids are valuable as components of linkers in antibody-drug conjugates (ADCs). nih.gov ADCs are complex molecules comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker that connects them. The linker's role is critical: it must be stable in circulation to prevent premature drug release but allow for efficient payload release at the target cancer cell. axispharm.com

Table 2: Application of this compound in Bioconjugation

| Application | Reactive Group Used | Bond Formed | Key Advantage |

|---|---|---|---|

| Protein Conjugation | Ketone (C=O) | Hydrazone (C=N-N) | High chemoselectivity, stable linkage |

| Antibody-Drug Conjugates | Ketone (C=O) and Carboxylate (-COOH) | Hydrazone and Amide/Ester | Acts as a bifunctional linker connecting antibody and drug |

Synthesis of New Penicillins with Keto Acid Side Chains

The chemical structure of penicillins can be modified to alter their antibacterial spectrum and overcome resistance. A primary site for modification is the side chain attached to the 6-aminopenicillanic acid (6-APA) nucleus. nih.gov New penicillin derivatives can be synthesized by acylating the free amino group of 6-APA with a desired carboxylic acid. biomedpharmajournal.orgnih.gov

6-Oxoheptanoic acid can be used as a novel side chain to create penicillins with a keto acid functionality. The synthesis involves activating the carboxylic acid of 6-oxoheptanoic acid, for example, by converting it to an acid chloride using thionyl chloride (SOCl₂) or by using a peptide coupling agent. nih.gov This activated species is then reacted with 6-APA in the presence of a mild base. The amino group of 6-APA acts as a nucleophile, attacking the activated carbonyl and forming a stable amide bond. The resulting molecule is a new semi-synthetic penicillin bearing a 6-oxoheptanoyl side chain. The presence of the keto group on the side chain offers a potential site for further functionalization or may influence the drug's interaction with penicillin-binding proteins (PBPs). gaacademy.org

Analytical Methodologies in 6 Oxoheptanoate Research

Chromatographic Techniques for Identification and Quantification

Chromatography is a fundamental tool in the analysis of 6-oxoheptanoate, allowing for its separation from complex mixtures and subsequent quantification. Gas chromatography and anion-exchange chromatography are particularly valuable in this context.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the sensitive identification and quantification of volatile and semi-volatile compounds like this compound. researchgate.netyoutube.com The methodology combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. youtube.com

In a typical GC-MS analysis, the sample containing this compound is first vaporized and injected into the gas chromatograph. An inert carrier gas, such as helium, transports the vaporized sample through a heated column containing a stationary phase. researchgate.netyoutube.com The separation of components is based on their differential partitioning between the mobile (carrier gas) and stationary phases. youtube.com For a compound like this compound, which is non-polar, a non-polar column would be suitable for separation. youtube.com

Following separation in the GC column, the eluted molecules enter the mass spectrometer, where they are ionized, typically through electron ionization. jeol.com This process involves bombarding the molecules with high-energy electrons, causing them to lose an electron and form a positively charged molecular ion. libretexts.org These molecular ions are often unstable and fragment into smaller, characteristic ions. libretexts.org The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion. youtube.com

The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular ion peak and various fragment ion peaks. The fragmentation pattern provides crucial information for structural identification. For this compound, characteristic fragmentation would involve cleavage adjacent to the carbonyl group and the carboxylic acid group. libretexts.org For instance, in the analysis of a methanolic extract of Citrullus colocynthis, methyl this compound was identified as the first major peak based on its retention time, peak area, molecular weight, and molecular formula. researchgate.net

For quantitative analysis, the area under the chromatographic peak is proportional to the amount of the compound present. youtube.com By using a calibration curve generated from standards of known concentration, the precise amount of this compound in a sample can be determined. nih.gov Derivatization is often employed to increase the volatility and thermal stability of compounds like this compound, enhancing their detection by GC-MS. researchgate.netnih.gov

Table 1: Typical GC-MS Parameters for Volatile Compound Analysis

| Parameter | Setting |

| Injection Volume | 1 µL |

| Solvent Delay Time | 5 min |

| Initial Oven Temperature | 60 °C (held for 1 min) |

| Temperature Ramp | 10 °C/min to 325 °C (held for 10 min) |

| Carrier Gas | Helium |

| Flow Rate | 20 mL/min |

| Front Inlet Temperature | 250 °C |

| Transfer Line Temperature | 290 °C |

| Ion Source Temperature | 230 °C |

| Electron Energy | -70 eV |

| Mass Spectral Data Collection | Full scan mode (m/z 50-600) |

| Data adapted from a method for short-chain fatty acid analysis, which shares similarities with the analysis of keto acids like this compound. nih.gov |

In the study of enzymes that metabolize this compound, anion-exchange chromatography (AEC) is an indispensable tool for protein purification. wur.nl This technique separates proteins based on their net negative charge. The stationary phase in AEC consists of a solid support matrix functionalized with positively charged groups.

When a mixture of proteins is loaded onto the column at a specific pH, proteins with a net negative charge will bind to the positively charged stationary phase, while neutral and positively charged proteins will pass through. The bound proteins can then be eluted by changing the pH or by increasing the concentration of a competing salt in the elution buffer. This causes a disruption of the electrostatic interactions, allowing the proteins to be released from the column in order of their charge strength. wur.nl

AEC is a high-capacity and high-resolution purification method, making it highly effective for isolating specific enzymes involved in this compound metabolism from complex cellular extracts. wur.nl This purification is a critical prerequisite for detailed enzymatic studies, such as kinetic analysis and structural characterization. nih.gov

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are vital for determining the precise chemical structure of this compound and for confirming its identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules. msu.edu It provides detailed information about the carbon-hydrogen framework of a molecule. aocs.org Both ¹H NMR and ¹³C NMR are used to characterize this compound.

¹H NMR spectroscopy provides information about the different types of protons (hydrogen atoms) in the molecule and their chemical environment. aocs.org The spectrum displays signals (resonances) at different chemical shifts, which are indicative of the electronic environment of the protons. msu.edu The integration of these signals reveals the relative number of protons of each type, and the splitting patterns (multiplicity) of the signals provide information about the number of neighboring protons. nih.gov

¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule. aocs.org Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each signal is characteristic of the type of carbon (e.g., carbonyl, carboxyl, methylene).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

| C1 (-COOH) | ~12.0 | ~179.0 | Singlet |

| C2 (-CH₂-) | ~2.3 | ~33.0 | Triplet |

| C3 (-CH₂-) | ~1.6 | ~24.0 | Multiplet |

| C4 (-CH₂-) | ~1.6 | ~24.0 | Multiplet |

| C5 (-CH₂-) | ~2.5 | ~42.0 | Triplet |

| C6 (C=O) | - | ~209.0 | - |

| C7 (-CH₃) | ~2.1 | ~30.0 | Singlet |

| Note: These are predicted values and may vary depending on the solvent and other experimental conditions. |

As a standalone technique, Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. researchgate.net When a molecule is introduced into the mass spectrometer, it is ionized, and the resulting molecular ion can undergo fragmentation. libretexts.org The pattern of fragmentation is characteristic of the molecule's structure. libretexts.org

For this compound, the mass spectrum would show a peak corresponding to the molecular ion. The fragmentation pattern would likely involve cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage), leading to the loss of an acetyl group or a propyl-carboxyl radical. libretexts.org Cleavage next to the carboxylic acid group can also occur, resulting in the loss of a hydroxyl group or the entire carboxyl group. libretexts.orgyoutube.com The analysis of these fragmentation patterns allows for the confirmation of the structure of this compound. libretexts.org

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to identify the functional groups present in a molecule. researchgate.netupi.edu When a sample is irradiated with infrared light, the molecules absorb energy at specific frequencies that correspond to the vibrational frequencies of their chemical bonds. upi.edu An FTIR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

The FTIR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A strong, sharp absorption band around 1715 cm⁻¹ is indicative of the C=O stretch of the ketone group. The carboxylic acid group would show a very broad O-H stretching band in the region of 3300-2500 cm⁻¹ and a strong C=O stretching band around 1710 cm⁻¹. researchgate.netclemson.edu The presence of these characteristic peaks in the FTIR spectrum provides strong evidence for the structure of this compound. researchgate.net

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |

| Carboxylic Acid | C=O stretch | ~1710 |

| Ketone | C=O stretch | ~1715 |

| Alkyl | C-H stretch | 2950 - 2850 |

| These are general ranges and the exact positions of the peaks can be influenced by the molecular environment. researchgate.netclemson.edu |

Advanced Analytical Considerations in this compound Research

Advanced analytical techniques are crucial for the accurate study of this compound and its derivatives, ensuring sample integrity and precise structural elucidation. Specific challenges, such as the inherent reactivity of certain derivatives and the need for unambiguous stereochemical assignment, necessitate specialized methodological considerations.

Prevention of Acid-Catalyzed Lactone Formation in 3-Isopropenyl-6-Oxoheptanoate (B1230680) Analysis

A significant analytical challenge when working with 3-isopropenyl-6-oxoheptanoate is its propensity to undergo acid-catalyzed intramolecular cyclization, leading to the formation of the corresponding lactones. This conversion can alter the results of quantitative and qualitative analyses. Research into the microbial degradation of limonene (B3431351), which involves 3-isopropenyl-6-oxoheptanoate as an intermediate, has highlighted critical handling and analytical procedures to mitigate this transformation.

To prevent this acid-catalyzed lactonization, a time-sensitive analytical workflow is essential. During biotransformation studies, once a reaction is terminated, the organic phase containing 3-isopropenyl-6-oxoheptanoate must be promptly separated from the aqueous phase and analyzed immediately. nih.gov It is recommended that the organic layer be pipetted from the aqueous layer within 30 minutes to prevent the formation of lactones. nih.govrsc.org

The extraction process itself requires careful execution. The reaction is typically stopped by adding ethyl acetate (B1210297). To ensure the acidic compound is quantitatively extracted into the organic phase, a solution of 2 N H₂SO₄ may be added, followed by vigorous shaking. nih.gov The ethyl acetate layer is then quickly transferred to a microcentrifuge tube and centrifuged to achieve clear separation of the layers before analysis by methods such as gas chromatography (GC). nih.govrsc.org The synthesis of 3-isopropenyl-6-oxoheptanoate also demands careful control of acid concentration and incubation time, as these factors are critical in preventing its subsequent conversion to lactones. nih.gov

Table 1: Key Methodologies for Preventing Lactone Formation in 3-Isopropenyl-6-Oxoheptanoate Analysis

| Step | Action | Rationale |

| Sample Processing Time | Analyze the organic phase immediately after extraction. | Minimizes the time available for the acid-catalyzed reaction to occur. nih.gov |

| Phase Separation | Pipette the organic phase from the aqueous phase within 30 minutes. | Reduces contact with acidic aqueous conditions that promote lactonization. nih.govrsc.org |

| Extraction | Use ethyl acetate to terminate reactions and extract the compound. | Efficiently partitions the target analyte from the aqueous reaction mixture. nih.gov |

| Acidification & Separation | Add H₂SO₄, shake vigorously, and centrifuge. | Ensures complete extraction of the acidic form into the organic layer and provides clean phase separation for analysis. nih.gov |

| Synthesis Control | Carefully manage acid concentration and incubation time during synthesis. | Prevents the formation of lactone byproducts at the source. nih.gov |

Application of X-ray Analysis for Stereochemical Determination

X-ray analysis, specifically single-crystal X-ray crystallography, is a definitive method for determining the absolute three-dimensional structure of a molecule, including the precise spatial arrangement of its atoms and the stereochemistry of its chiral centers. While a specific crystal structure for this compound may not be widely reported, the application of this technique to its derivatives, particularly lactones, demonstrates its power in resolving complex stereochemical questions.

The technique involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the electron density within the crystal, allowing for the construction of a precise molecular model. For cyclic compounds like lactones, which can be formed from derivatives of this compound, X-ray analysis can unequivocally establish the relative and absolute configurations of substituents on the ring.

For instance, in the study of complex natural products, X-ray crystallography has been used to determine the stereochemistry of novel sesquiterpene lactones. rsc.org By analyzing a monohydrate crystal of ursiniolide A, researchers were able to define the conformation of the 10-membered ring and the cis-fusion of the α-methylene-γ-lactone ring. rsc.org Similarly, the technique was employed to confirm the trans-orientation of methyl and benzylamino groups in a substituted γ-valerolactone, which was crucial for understanding the stereochemistry of a Michael addition reaction. cdnsciencepub.com These examples highlight how X-ray analysis provides incontrovertible proof of stereochemical arrangements, which is often difficult to ascertain by spectroscopic methods alone.

Table 2: Application of X-ray Analysis in Stereochemical Determination of Related Lactones

| Compound Type | Stereochemical Feature Determined | Significance | Reference |

| Sesquiterpene Lactone (Ursiniolide A) | Ring conformation and cis-fusion of the lactone ring. | Elucidated the complex 3D structure of a novel natural product. | rsc.org |

| Substituted Pentanoic Acid Lactone | trans-orientation of methyl and benzylamino groups. | Confirmed the stereochemical outcome of a key chemical reaction. | cdnsciencepub.com |

| Resorcylic Acid Lactones | Absolute configuration at specific chiral centers. | Rectified previously misassigned stereochemistry and established the structures of new isomers. |

Academic Research Applications and Future Directions for 6 Oxoheptanoate

Building Blocks in Complex Organic Synthesis

6-Oxoheptanoate and its related structures are recognized for their versatility in constructing intricate molecular architectures, particularly within the realm of natural product synthesis and the development of pharmaceutical agents.

Precursor for Prostanoids and other Bioactive Molecules

Research has identified this compound derivatives, such as methyl 7-oxoheptanoate and methyl this compound, as crucial precursors in the synthesis of prostanoids and a range of other bioactive molecules. These compounds provide a functionalized seven-carbon chain that can be elaborated into complex structures with significant biological activity. For instance, methyl 7-oxoheptanoate has been utilized in the synthesis of prostaglandins, a class of lipid compounds with diverse physiological functions, and other prostanoids google.com. Furthermore, methyl this compound has been noted as a precursor for various bioactive molecules nih.gov. The strategic placement of the ketone and carboxylate functionalities allows for stereoselective transformations and the introduction of diverse substituents, making these keto-acids valuable synthons in synthetic chemistry.

Biocatalytic Tool Development

The development of efficient and selective biocatalysts is crucial for sustainable chemical synthesis and biotechnological applications. This compound and related compounds are increasingly being studied in the context of enzyme engineering and the expansion of enzymatic reaction capabilities.

Enzyme Engineering for Enhanced Activity and Stereoselectivity

Enzyme engineering, through methods such as directed evolution and site-directed mutagenesis, allows for the tailoring of enzyme properties like activity, specificity, and stereoselectivity. While direct engineering efforts specifically targeting this compound as a primary substrate are still nascent, the principles and successes observed with similar keto-acids and keto-esters provide a strong foundation. Ketoreductases (KREDs) and carbonyl reductases, for instance, are frequently engineered to improve their catalytic efficiency and enantioselectivity for the reduction of ketone groups. For example, protein engineering has successfully enhanced the catalytic activity (kcat) and stereoselectivity (e.g., enantiomeric excess, ee) of ketoreductases for various keto-ester substrates, such as methyl 8-chloro-6-oxooctanoate, leading to improved yields of chiral alcohols researchgate.netrsc.org. Similarly, efforts to engineer enzymes for improved substrate tolerance and reduced product inhibition are key to developing robust biocatalysts for industrial applications researchgate.netnih.gov. These advancements in engineering enzymes for keto-acid and keto-ester transformations are directly transferable to the development of biocatalysts capable of processing this compound with greater precision and efficiency researchgate.netrsc.orgnih.govmdpi.com.

Table 1: Examples of Enzyme Engineering for Enhanced Biocatalysis

| Enzyme Type | Example Substrate | Engineered Variant/Strategy | Key Improvement | Reference |

| Ketoreductase (KRED) | Methyl 8-chloro-6-oxooctanoate | Structure-guided protein engineering (e.g., SsCRL211H/V127A/L135I) | Increased kcat, improved ee, relieved substrate inhibition | researchgate.netrsc.org |

| Carbonyl Reductase | Various keto-esters, e.g., ATS-6 | Gene cloning and overexpression (e.g., crc1 from Candida boidinii) | High d.e. (99.9%), good conversion (94%) | nih.gov |

| Carbonyl Reductase | tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate | Random and site-saturation mutagenesis (e.g., Ile144Lys mutant) | Improved catalytic properties | mdpi.com |

Expanding the Repertoire of PLP-Dependent Enzymes for Novel Biocatalysis

Pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes represent a vast and versatile class of biocatalysts capable of mediating a wide array of chemical transformations, including amino acid metabolism, decarboxylations, and transaminations acs.orgmdpi.com. Recent research has identified novel PLP-dependent enzymes that expand the known catalytic capabilities of this enzyme family, particularly in carbon-carbon (C-C) bond formation. A notable example is the enzyme CndF, which is PLP-dependent and catalyzes the synthesis of (S)-2-amino-6-oxoheptanoate nih.govresearchgate.netchemrxiv.orgacs.orgnih.govresearchgate.net. This enzyme performs a unique γ-substitution reaction, involving the γ-elimination of O-acetyl-L-homoserine to generate a vinylglycine ketimine, which then undergoes nucleophilic attack by acetoacetate. This process results in the formation of a new Cγ-Cδ bond, thereby producing (S)-2-amino-6-oxoheptanoate nih.govresearchgate.netacs.orgnih.govresearchgate.net. The discovery of CndF is significant as it represents one of the first identified PLP-dependent enzymes capable of catalyzing C-C bond formation through a γ-substitution mechanism, thus broadening the scope of reactions accessible through PLP-dependent biocatalysis nih.govresearchgate.netchemrxiv.orgacs.orgnih.govresearchgate.net. This work highlights the potential for discovering and engineering other PLP-dependent enzymes for novel biocatalytic applications, including the synthesis of non-proteinogenic amino acids and complex natural products acs.org.

Table 2: PLP-Dependent Enzyme CndF and its Catalytic Role

| Enzyme | Cofactor | Substrate(s) | Product(s) | Reaction Type | Significance | Reference |

| CndF | PLP | O-acetyl-L-homoserine, Acetoacetate | (S)-2-amino-6-oxoheptanoate | γ-substitution, C-C bond formation | Expands repertoire of PLP-dependent enzymes; novel C-C bond formation pathway | nih.govresearchgate.netchemrxiv.orgacs.orgnih.govresearchgate.net |

Metabolic Engineering and Synthetic Biology Approaches

Metabolic engineering and synthetic biology offer powerful platforms for redesigning cellular factories to produce valuable chemicals. These fields leverage an understanding of metabolic pathways to engineer microorganisms for enhanced production of target compounds.

Design and Modification of Metabolic Pathways for Chemical Production

The design and modification of metabolic pathways are central to producing chemicals from renewable feedstocks. While direct metabolic engineering efforts focusing on this compound as a primary target for chemical production are not extensively documented in the provided literature, the general strategies employed for producing related six-carbon chemicals are highly relevant. For instance, metabolic engineering has been applied to produce nylon precursors such as adipic acid and 6-aminohexanoic acid by modifying microbial pathways google.comgoogle.comucl.ac.ukuq.edu.aunih.gov. These approaches often involve identifying and optimizing key enzymes, redirecting carbon flux, and implementing cofactor regeneration systems researchgate.netsciepublish.comresearchgate.net. For example, engineering pathways for the production of adipic acid from biomass-derived sugars or from plastic degradation products like polyurethanes involves complex cascades of enzymatic reactions, including oxidation and carboxylation steps uq.edu.ausciepublish.com. The principles of pathway construction, enzyme selection, and genetic modification used in these studies can be adapted for the metabolic engineering of pathways involving this compound, potentially for the synthesis of specialty chemicals or as intermediates in broader metabolic schemes google.comuq.edu.auresearchgate.net.

Emerging Research Areas

The exploration of microbial metabolism and ecosystem roles is uncovering new functions and applications for various compounds, including those related to this compound.

Role in Microbial Ecosystems and Potential for Bioremediation of Terpenes

Microorganisms play a critical role in the degradation of complex organic compounds in various ecosystems. Terpenes, a large class of natural products, are widely metabolized by bacteria and fungi. Research has identified pathways for the degradation of terpenes such as limonene (B3431351), carveol (B46549), and dihydrocarveol (B1210190), often involving oxo-acid intermediates. For instance, the microbial degradation of carveol and dihydrocarveol by Rhodococcus erythropolis DCL14 involves intermediates like 3-isopropenyl-6-oxoheptanoate (B1230680), which is formed through the hydrolysis and oxidation of cyclic lactones wur.nlnih.govasm.orgasm.orguniprot.orgmicrobiologyresearch.org. This oxo-acid intermediate links the degradation pathways of carveol and limonene, highlighting the interconnectedness of microbial metabolism for these compounds wur.nl. The identification of specific enzymes, such as carveol dehydrogenase and limonene monooxygenase, involved in these terpene degradation pathways further elucidates the microbial machinery at play 129.15.40. While this compound itself is not directly identified as a terpene degradation product in these studies, the presence of structurally related oxo-acids underscores the potential for such compounds to play roles in microbial degradation processes and suggests avenues for exploring their involvement in the bioremediation of terpene-based pollutants.

Table 3: Microbial Degradation of Terpenes and Related Oxo-acids

| Terpene/Precursor | Microbial Species | Key Oxo-acid Intermediate | Related Enzymes Involved | Significance | Reference |

| Carveol, Dihydrocarveol | Rhodococcus erythropolis DCL14 | 3-isopropenyl-6-oxoheptanoate | Carveol dehydrogenase, Dihydrocarveol dehydrogenase, ε-lactone hydrolase | Links terpene degradation pathways to central metabolism; demonstrates microbial breakdown of complex hydrocarbons. | wur.nlnih.govasm.orgasm.orguniprot.orgmicrobiologyresearch.org |

| Limonene | Rhodococcus erythropolis DCL14 | 3-isopropenyl-6-oxoheptanoate | Limonene 1,2-monooxygenase, Limonene-1,2-epoxide hydrolase, Limonene-1,2-diol dehydrogenase | Establishes a novel degradation pathway for limonene, involving oxo-acid intermediates, relevant for understanding terpene bioremediation. | nih.govasm.orgasm.orguniprot.org129.15.40 |

Compound List

this compound

O-acetyl-L-homoserine

Acetoacetate

(S)-2-amino-6-oxoheptanoate

(2S, 6S)-6-methyl pipecolate

L-homoserine

L-amino acids

Nonproteinogenic amino acids

Cystathionine-γ-synthase (CGS)

LolC

L-lysine

Cadaverine

Pyridoxal Phosphate (PLP)

Pyridoxal-5′-phosphate (PLP)

Pyridoxine

Methionine

Cysteine

O-phospho-l-homoserine

L-Glu

L-Dap

L-ornithine

L-Ser

(S)-2-amino-6-oxoheptanoate

Methyl 8-chloro-6-oxooctanoate

(R)-α-lipoic acid

t-Butyl 6-cyano-(5R)-hydroxy-3-oxohexanoate

t-Butyl 6-cyano-(3R,5R)-dihydroxyhexanoate

Adipic acid

6-aminohexanoic acid

6-hydroxyhexanoic acid

Caprolactam

Hexamethylenediamine

6-aminocaproic acid (6-ACA)

Limonene

Carveol

Dihydrocarveol

Carvone

3-isopropenyl-6-oxoheptanoate

(3R)-3-isopropenyl-6-oxoheptanoate

(3S)-3-isopropenyl-6-oxoheptanoate

7-hydroxy-4-isopropenyl-7-methyl-2-oxo-oxepanone

6-isopropenyl-3-methyl-2-oxo-oxepanone

6-hydroxy-3-isopropenylheptanoate (B1227537)

6-hydroxy-5-isopropenyl-2-methylhexanoate

1-hydroxy-2-oxolimonene

(1S,4R)-1-hydroxy-2-oxolimonene

(1R,4S)-1-hydroxy-2-oxolimonene

(4R)-dihydrocarvone

(1R,4R)-dihydrocarvone

(4R,7R)-4-isopropenyl-7-methyl-2-oxo-oxepanone

(3R)-6-hydroxy-3-isopropenylheptanoate

(3S,6R)-6-isopropenyl-3-methyl-2-oxo-oxepanone

(5R)-6-hydroxy-5-isopropenyl-2-methylhexanoate

D-amino acids

α-keto acids

D-amino acid aminotransferases (DAAT)

L-lysine

DAP decarboxylase

L-threonine aldolase (B8822740)

D-threonine aldolase

(S)-lactaldehyde

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。